molecular formula C18H15N3 B14216967 1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl- CAS No. 824968-56-1

1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl-

Cat. No.: B14216967
CAS No.: 824968-56-1
M. Wt: 273.3 g/mol
InChI Key: XNHGACKFBKAFGG-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl- consists of a pyrazole ring fused to an isoquinoline ring, with methyl and phenyl substituents at specific positions.

Preparation Methods

The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl- can be achieved through various synthetic routes. One common method involves the condensation of 3-aryl (heteryl)-2,4-diacetyl-5-hydroxy-5-methylcyclohexanones with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one . This reaction typically requires specific reaction conditions, such as the use of a suitable solvent and controlled temperature.

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

For example, oxidation of the compound can lead to the formation of corresponding quinoline derivatives, while reduction can yield dihydro derivatives. Substitution reactions can introduce different functional groups at specific positions, leading to a variety of derivatives with potentially different biological activities.

Scientific Research Applications

1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl- has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .

In the pharmaceutical industry, derivatives of this compound are being explored for their potential as drug candidates. Additionally, it is used in the development of fluorescent sensors and other analytical tools due to its unique photophysical properties .

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Properties

CAS No.

824968-56-1

Molecular Formula

C18H15N3

Molecular Weight

273.3 g/mol

IUPAC Name

3,9-dimethyl-5-phenyl-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C18H15N3/c1-11-7-6-10-14-15(11)18-16(12(2)20-21-18)19-17(14)13-8-4-3-5-9-13/h3-10H,1-2H3,(H,20,21)

InChI Key

XNHGACKFBKAFGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC3=C(NN=C23)C)C4=CC=CC=C4

Origin of Product

United States

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